

Ecotoxicology of Buturon and Phenylurea Herbicides: An In-depth Technical Guide

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Compound of Interest

Compound Name: Buturon

Cat. No.: B166553

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The herbicide **Buturon** is an obsolete compound with limited publicly available ecotoxicological data. This guide provides a comprehensive overview of the ecotoxicology of phenylurea herbicides, the chemical class to which **Buturon** belongs. Data from well-studied phenylurea herbicides such as Diuron, Linuron, and Tebuthiuron are used as surrogates to infer the potential environmental effects of **Buturon**, a standard practice in environmental risk assessment when data for a specific compound is scarce.

Introduction to Buturon and Phenylurea Herbicides

Buturon is a phenylurea herbicide, a class of compounds that has been widely used for pre- and post-emergent control of broadleaf and grassy weeds. The mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, they block electron transport, leading to the cessation of ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants. Due to their widespread use, the potential for off-target effects on non-target organisms is a significant environmental concern.

Ecotoxicity of Phenylurea Herbicides on Non-Target Organisms

The environmental impact of phenylurea herbicides is varied across different non-target organisms. Aquatic ecosystems are particularly at risk due to runoff from agricultural areas.

Aquatic Organisms

2.1.1. Algae and Aquatic Plants

As primary producers that rely on photosynthesis, algae and aquatic plants are highly susceptible to phenylurea herbicides. These compounds can cause significant inhibition of growth and biomass at low concentrations.

Table 1: Ecotoxicity of Phenylurea Herbicides to Algae and Aquatic Plants

Herbicide	Species	Endpoint	Value (µg/L)	Exposure Duration	Reference
Diuron	Scenedesmus subspicatus	EC50	19	72 hours	[1]
Diuron	Lemna gibba	EC50	15.7	7 days	
Diuron	Tetraselmis sp.	EC10	1.6	72 hours	[2]
Diuron	Chaetoceros muelleri	NEC	1.5	72 hours	[2]
Tebuthiuron	Selenastrum capricornutum	EC50	80	-	
Tebuthiuron	Aquatic Plants (various)	NOEC	52 - 310	-	
Linuron	Lemna minor	EC50	15 - 41	7 days	

EC50: The concentration that causes a 50% effect (e.g., growth inhibition). NOEC: No Observed Effect Concentration. NEC: No Effect Concentration.

2.1.2. Aquatic Invertebrates

Aquatic invertebrates, such as *Daphnia magna*, are important indicators of water quality. Phenylurea herbicides generally show moderate to high toxicity to these organisms.

Table 2: Ecotoxicity of Phenylurea Herbicides to Aquatic Invertebrates

Herbicide	Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Diuron	<i>Daphnia magna</i>	LC50	1 - 2.5	48 hours	[3] [4]
Diuron	<i>Daphnia magna</i>	NOEC	0.096	21 days	[1]
Tebuthiuron	<i>Daphnia magna</i>	LC50	225	48 hours	[5] [6]
Linuron	Aquatic Invertebrates	LC50	> 40	48 hours	[7]

LC50: The concentration that is lethal to 50% of the test population.

2.1.3. Fish

The toxicity of phenylurea herbicides to fish varies among species and the specific compound. Generally, they are considered moderately toxic to fish.

Table 3: Ecotoxicity of Phenylurea Herbicides to Fish

Herbicide	Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Diuron	Rainbow Trout	LC50	3.5	96 hours	[3]
Diuron	Cutthroat trout	LC50	0.71	-	[8]
Diuron	Rainbow Trout	NOEC	0.41	28 days	[1]
Tebuthiuron	Rainbow Trout	LC50	112 - 144	96 hours	[5]
Tebuthiuron	Bluegill Sunfish	LC50	87 - 112	96 hours	[5][6]
Linuron	Trout and Bluegill	LC50	16	-	[7]

Terrestrial Organisms

2.2.1. Soil Organisms

Phenylurea herbicides can impact soil microbial communities, which are crucial for nutrient cycling. Some bacteria are capable of degrading these herbicides, though the degradation products can sometimes be more toxic than the parent compound. For instance, the degradation of diuron can lead to the formation of 3,4-dichloroaniline (3,4-DCA), which has a higher toxicity.

2.2.2. Birds

The available data suggests that phenylurea herbicides are generally of low to slight toxicity to avian species.

Table 4: Ecotoxicity of Phenylurea Herbicides to Birds

Herbicide	Species	Endpoint	Value (ppm)	Reference
Diuron	Bobwhite Quail	Dietary LC50	1730	[3]
Diuron	Mallard Duck	Dietary LC50	~5000	[3]
Tebuthiuron	Mallard Duck	Oral LD50	>2500 mg/kg	[5]
Tebuthiuron	Bobwhite Quail	Oral LD50	>2500 mg/kg	[5]
Linuron	Japanese Quail	Dietary LC50	>5000	[7]
Linuron	Mallard Duck	Dietary LC50	3000	[7]

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals.

Algal Growth Inhibition Test (based on OECD 201)

- Test Organism: Freshwater green algae, such as *Pseudokirchneriella subcapitata* or *Desmodesmus subspicatus*.
- Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.
- Procedure:
 - Prepare a geometric series of at least five concentrations of the test substance and a control.
 - Inoculate test flasks with a low density of algal cells.
 - Incubate under constant light and temperature for 72 hours.
 - Measure algal biomass (cell count, fluorescence, or absorbance) at 24, 48, and 72 hours.

- Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value.

Daphnia sp. Acute Immobilisation Test (based on OECD 202)

- Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old.
- Principle: Daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.
- Procedure:
 - Prepare a series of at least five test concentrations and a control.
 - Introduce a set number of daphnids (e.g., 20) into each test vessel.
 - Maintain the test under defined light and temperature conditions for 48 hours.
 - Observe and record the number of immobilized daphnids at 24 and 48 hours.
Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.
- Endpoint: The result is expressed as the median effective concentration (EC50) for immobilization.

Fish Acute Toxicity Test (based on OECD 203)

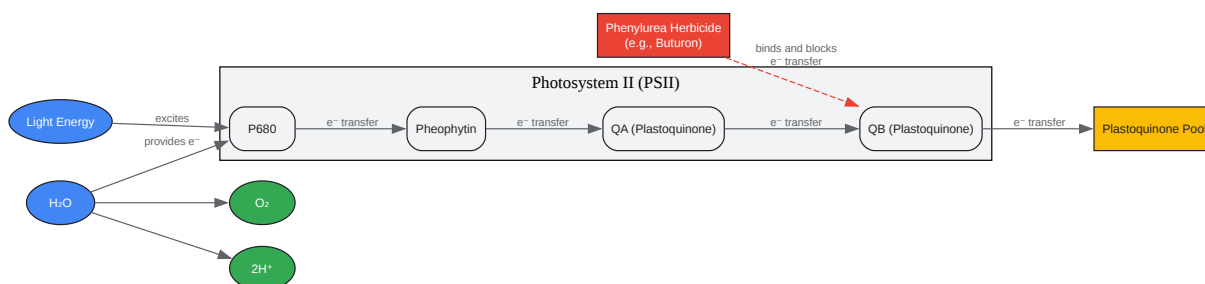
- Test Organism: Recommended species include Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is the primary endpoint.
- Procedure:
 - Acclimate the fish to the test conditions.
 - Prepare a range of at least five test concentrations and a control.

- Introduce a group of fish into each test tank.
- The test can be static, semi-static (with renewal of the test solution), or flow-through.
- Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.
- Endpoint: The primary endpoint is the lethal concentration for 50% of the fish (LC50).

Signaling Pathways and Experimental Workflows

Mode of Action: Inhibition of Photosystem II

Phenylurea herbicides disrupt the photosynthetic electron transport chain in plants and algae.

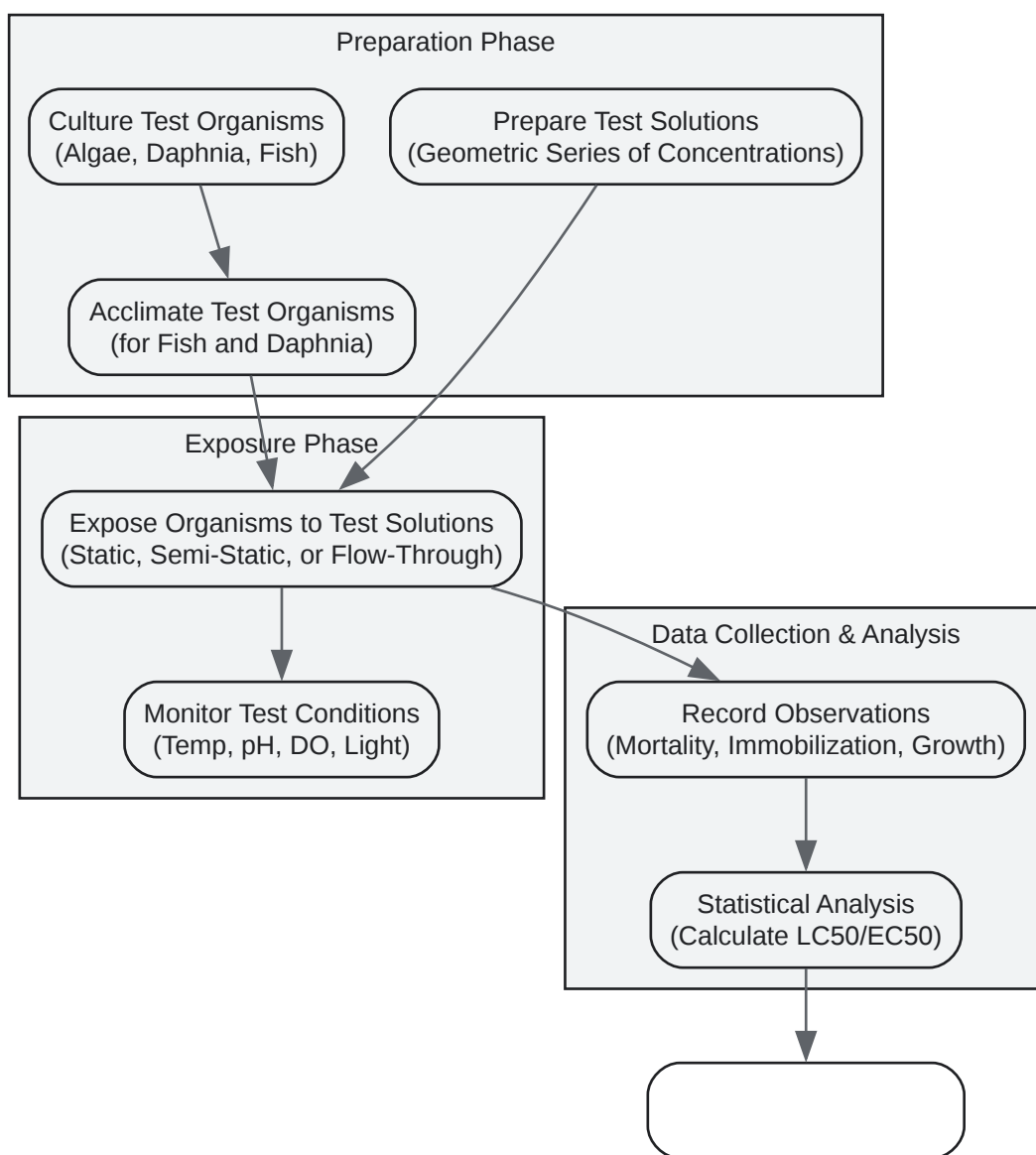


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Caption: Mode of Action of Phenylurea Herbicides in Photosystem II.

General Experimental Workflow for Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for conducting aquatic ecotoxicity tests according to OECD guidelines.



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Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

Potential for Endocrine Disruption

Some studies on phenylurea herbicides, including diuron and linuron, have suggested potential endocrine-disrupting effects in non-target organisms.^{[9][10]} For example, research has indicated that these compounds can interfere with hormone regulation in vertebrates. This highlights a secondary mechanism of toxicity beyond the primary mode of action of

photosynthesis inhibition, which warrants further investigation for a comprehensive environmental risk assessment.

Conclusion

While specific ecotoxicological data for the obsolete herbicide **Buturon** is scarce, the extensive information available for other phenylurea herbicides like diuron, tebuthiuron, and linuron provides a strong basis for understanding its potential environmental risks. The primary mode of action, inhibition of photosynthesis, makes aquatic primary producers particularly vulnerable. Aquatic invertebrates and fish also exhibit sensitivity to these compounds. The potential for endocrine disruption adds another layer of concern for the long-term health of aquatic ecosystems. This technical guide, by consolidating data on analogous compounds, serves as a critical resource for researchers and environmental professionals in assessing the risks associated with phenylurea herbicides. Further research into the specific properties of **Buturon** would be necessary for a definitive risk assessment.

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